molecular formula C6H12N2O2 B3322596 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide CAS No. 1489619-21-7

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide

Cat. No.: B3322596
CAS No.: 1489619-21-7
M. Wt: 144.17
InChI Key: GSBHWWARPSWNJR-UHFFFAOYSA-N
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Description

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide is a synthetic compound with a unique cyclopropane ring structure

Preparation Methods

The synthesis of 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopropane derivatives with appropriate amine and methoxy reagents. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation Reactions:

    Amidation Reactions: The formation of the carboxamide group is often accomplished through amidation reactions, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:

    1-amino-N-methylcyclopropane-1-carboxamide: Lacks the methoxy group, which may affect its reactivity and applications.

    1-amino-N-methoxycyclopropane-1-carboxamide: Lacks the methyl group, potentially altering its chemical properties.

    N-methoxy-N-methylcyclopropane-1-carboxamide: Lacks the amino group, which may influence its biological activity.

The presence of the amino, methoxy, and methyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

1-amino-N-methoxy-N-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8(10-2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBHWWARPSWNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1(CC1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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